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Introduction
Trehalose, a non-reducing disaccharide, is a key molecule in the survival of various organisms

under stress conditions and is of increasing interest in the development of therapeutics for a

range of diseases. Understanding the mechanisms of trehalose uptake by cells is crucial for

these advancements. This document provides detailed protocols for conducting cellular uptake

assays using radiolabeled [14C]-trehalose, a sensitive and quantitative method to study

trehalose transport. These protocols are designed to be adaptable for various cell types,

including mammalian cells and microorganisms.

Key Concepts in Trehalose Transport
Cellular uptake of trehalose can occur through several mechanisms, which can vary between

different organisms and cell types. In some organisms, specific transporters facilitate the

movement of trehalose across the cell membrane. For instance, the facilitated trehalose

transporter 1 (TRET1) has been identified in anhydrobiotic insects and shown to function in

mammalian cells, allowing for the bidirectional transport of trehalose down its concentration

gradient[1][2]. In other cases, particularly in organisms that do not naturally transport trehalose,

uptake may be achieved through methods that increase membrane permeability, such as

thermal or osmotic stress, or via endocytosis[3]. In bacteria like Mycobacterium tuberculosis,

the LpqY-SugABC transporter is involved in trehalose uptake across the cytoplasmic

membrane[4][5].
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Experimental Design and Protocols
Protocol 1: [14C]-Trehalose Uptake Assay in Adherent
Mammalian Cells
This protocol is designed for quantifying the uptake of [14C]-trehalose in adherent cell cultures.

Materials:

Adherent cells of interest

Complete cell culture medium

Phosphate-buffered saline (PBS), ice-cold

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

[14C]-Trehalose stock solution of known specific activity

Unlabeled ("cold") trehalose

Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

Scintillation cocktail

24-well or 96-well cell culture plates

Liquid scintillation counter

Procedure:

Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in a near-

confluent monolayer on the day of the experiment. Culture the cells at 37°C in a humidified

CO2 incubator.

Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the

cells once with pre-warmed assay buffer.
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Initiation of Uptake: Add the uptake solution to each well. The uptake solution consists of

assay buffer containing a known concentration of [14C]-trehalose. To determine non-specific

uptake, a parallel set of wells should be incubated with the [14C]-trehalose solution

supplemented with a high concentration of unlabeled trehalose (e.g., 100-fold molar excess).

Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60

minutes). The optimal incubation time should be determined empirically for the specific cell

type and experimental conditions.

Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the

cells three times with ice-cold PBS. This step is critical to remove extracellular radiolabel.

Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room

temperature to ensure complete cell lysis.

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and

measure the radioactivity using a liquid scintillation counter.

Protein Quantification: In a parallel set of wells, determine the total protein content per well

using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (counts

per minute in the presence of excess cold trehalose) from the total uptake (counts per

minute without cold trehalose). Normalize the specific uptake to the protein concentration

and express the results as pmol/mg protein.

Protocol 2: [14C]-Trehalose Uptake Assay in Suspension
Cells or Microorganisms
This protocol is adapted for non-adherent cells or microorganisms.

Materials:

Suspension cells or microbial culture

Appropriate growth medium
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Assay buffer suitable for the cell type

[14C]-Trehalose stock solution

Unlabeled trehalose

Ice-cold stop buffer (e.g., PBS with 0.2% BSA)

Glass fiber filters (e.g., GF/C)

Vacuum filtration apparatus

Scintillation vials and cocktail

Liquid scintillation counter

Procedure:

Cell Preparation: Harvest cells by centrifugation and wash them with assay buffer.

Resuspend the cells in assay buffer to a known concentration.

Initiation of Uptake: Aliquot the cell suspension into microcentrifuge tubes. Add the [14C]-

trehalose uptake solution (with and without excess cold trehalose for non-specific control) to

start the reaction.

Incubation: Incubate the tubes at the appropriate temperature with gentle agitation for the

desired time points.

Termination of Uptake: Stop the reaction by adding an excess volume of ice-cold stop buffer.

Filtration: Rapidly filter the cell suspension through a glass fiber filter using a vacuum

filtration apparatus. Wash the filter with several volumes of ice-cold stop buffer to remove

extracellular radioactivity.

Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and measure the

radioactivity.
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Normalization: Determine the cell number or protein content of the initial cell suspension to

normalize the uptake data.

Data Analysis: Perform calculations as described in Protocol 1, expressing the results as

pmol/106 cells or pmol/mg protein.

Data Presentation
Quantitative data from [14C]-trehalose uptake assays should be summarized in a clear and

structured format to facilitate comparison between different experimental conditions.

Table 1: Time-Dependent Uptake of [14C]-Trehalose in CHO-TRET1 Cells

Time (minutes)
Total Uptake
(CPM/well)

Non-Specific
Uptake
(CPM/well)

Specific
Uptake
(CPM/well)

Specific
Uptake
(pmol/mg
protein)

5 15,230 ± 850 1,150 ± 120 14,080 28.16

15 42,670 ± 2,100 1,210 ± 150 41,460 82.92

30 78,940 ± 3,500 1,180 ± 130 77,760 155.52

60 125,300 ± 5,600 1,250 ± 160 124,050 248.10

Data are presented as mean ± SD for triplicate wells. Specific activity of [14C]-Trehalose: 300

mCi/mmol. Protein per well: 0.2 mg.

Table 2: Kinetic Analysis of [14C]-Trehalose Uptake
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Trehalose Concentration (mM) Uptake Velocity (pmol/mg protein/min)

1 5.2 ± 0.4

5 23.8 ± 1.9

10 41.5 ± 3.5

25 75.1 ± 6.2

50 102.3 ± 8.7

100 128.6 ± 11.1

Initial uptake rates were measured at 5 minutes. Data can be used to calculate Km and Vmax

values.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a [14C]-trehalose uptake assay in

adherent cells.
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Caption: Workflow for a [14C]-Trehalose Uptake Assay.
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Signaling and Metabolic Pathways
Trehalose metabolism is intricately linked to cellular signaling. In many organisms, the

synthesis of trehalose proceeds via the OtsA/B pathway, where trehalose-6-phosphate (T6P)

acts as a key signaling molecule that regulates metabolism in response to sugar availability.
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Caption: Trehalose Transport, Synthesis, and Signaling Pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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